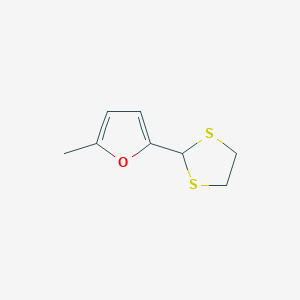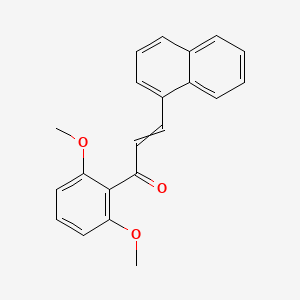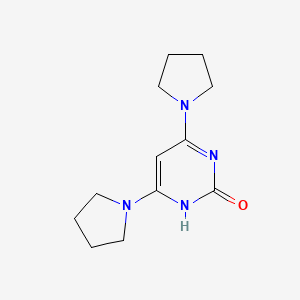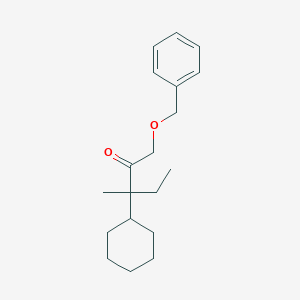
3-Methyl-1,2-diphospholane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,2-diphospholane: is an organophosphorus compound characterized by a five-membered ring containing two phosphorus atoms and one methyl group attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-diphospholane typically involves the reaction of appropriate phosphorus-containing precursors under controlled conditions. One common method includes the cyclization of a suitable phosphine with a dihalide. The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3-Methyl-1,2-diphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The phosphorus atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phospholane derivatives.
科学研究应用
Chemistry: 3-Methyl-1,2-diphospholane is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial and anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other organophosphorus compounds. Its unique structure makes it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Methyl-1,2-diphospholane involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The specific pathways and targets depend on the context of its application, whether in catalysis or biological systems.
相似化合物的比较
1,2-Diphospholane: Lacks the methyl group, leading to different reactivity and properties.
3-Methyl-1,2-diphosphirane: Contains a three-membered ring, resulting in higher ring strain and different chemical behavior.
1,2-Diphosphacyclopentane: A five-membered ring with different substituents, affecting its stability and reactivity.
Uniqueness: 3-Methyl-1,2-diphospholane is unique due to the presence of the methyl group, which influences its electronic properties and reactivity. This makes it a versatile compound for various applications in chemistry and industry.
属性
CAS 编号 |
929523-31-9 |
|---|---|
分子式 |
C4H10P2 |
分子量 |
120.07 g/mol |
IUPAC 名称 |
3-methyldiphospholane |
InChI |
InChI=1S/C4H10P2/c1-4-2-3-5-6-4/h4-6H,2-3H2,1H3 |
InChI 键 |
AEIGEKDSTRRLMF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCPP1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)




![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)



![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)



